molecular formula C13H18N2O2 B14830766 5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide

5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide

Katalognummer: B14830766
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: MLMBCINAGFKIIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a nicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide involves several steps. The synthetic route typically starts with the preparation of the nicotinamide core, followed by the introduction of the cyclopropoxy and isopropyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a modulator of specific biological targets. Additionally, this compound is used in industrial research to develop new materials and products .

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Further research is needed to fully elucidate the detailed mechanism of action .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide can be compared with other similar compounds, such as N-methylnicotinamide and other nicotinamide derivatives. These compounds share a common nicotinamide core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

5-cyclopropyloxy-N-methyl-2-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-8(2)12-11(13(16)14-3)6-10(7-15-12)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI-Schlüssel

MLMBCINAGFKIIH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.